3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid basic properties
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid basic properties
An In-depth Technical Guide on the Core Basic Properties of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid is a halogenated heterocyclic compound that serves primarily as a sophisticated building block in medicinal chemistry and drug discovery.[1] Its structural complexity, featuring an isonicotinic acid core linked to a substituted aniline, provides multiple reactive handles for synthetic elaboration. The presence of both fluorine and iodine atoms offers unique opportunities for fine-tuning physicochemical properties and for subsequent diverse chemical transformations. This guide provides a comprehensive overview of its fundamental properties, handling protocols, and synthetic utility, designed to empower researchers in leveraging this intermediate for the development of novel chemical entities.
Chemical Identity and Structure
The molecule's architecture is centered around a pyridine-4-carboxylic acid (isonicotinic acid) scaffold. The amino group at the 3-position connects the heterocyclic core to a 2-fluoro-4-iodophenyl ring, creating a rigid, yet functionally versatile, structure.
Core Identifiers
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-fluoro-4-iodoanilino)pyridine-4-carboxylic acid | [2] |
| CAS Number | 885588-03-4 | [3][4] |
| Molecular Formula | C₁₂H₈FIN₂O₂ | [2][5] |
| Molecular Weight | 358.11 g/mol | [2][4] |
| InChI Key | LKJJUICFLVYDJQ-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | C1=CC(=C(C=C1I)F)NC2=C(C=NC=C2)C(=O)O | [5] |
Physicochemical Properties
Understanding the physicochemical nature of this intermediate is critical for its effective use in synthesis and for predicting the properties of its derivatives.
Summary of Physical and Chemical Data
| Property | Value | Details / Significance | Source(s) |
| Physical Form | Solid | Typical for organic molecules of this size. | [3] |
| XLogP3 | 3.2 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents but limited solubility in aqueous media. | [2] |
| Boiling Point | 484.8 ± 45.0 °C (Predicted) | High boiling point reflects the compound's polarity and molecular weight. | [3] |
| Hydrogen Bond Donors | 2 | The carboxylic acid -OH and the secondary amine -NH groups can donate hydrogen bonds. | [2] |
| Hydrogen Bond Acceptors | 4 | The two oxygen atoms and two nitrogen atoms can accept hydrogen bonds. | [2] |
Acidity, Basicity, and Solubility Profile
Expert Insight: The molecule is amphoteric, possessing both acidic and basic centers. The carboxylic acid group is the primary acidic site. While the pKa for this specific molecule is not empirically reported, the parent isonicotinic acid has a pKa of approximately 4.96.[6] The electron-withdrawing nature of the substituted phenylamino group is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid. The pyridine nitrogen is a basic site, but its basicity is significantly reduced by the presence of the adjacent electron-donating amino group and the electron-withdrawing carboxylic acid. The aniline-type nitrogen is weakly basic due to delocalization of its lone pair into the aromatic ring.
Experimental Protocol: Determining Aqueous Solubility
-
Preparation: Add an excess amount (e.g., 10 mg) of 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid to 1 mL of a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable organic solvent (e.g., DMSO, Methanol). Analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Causality: This kinetic solubility method ensures that the measurement reflects the thermodynamic equilibrium, providing a trustworthy value for assay development.
Stability and Storage
For maintaining the integrity of the compound, the following storage conditions are recommended based on supplier data sheets:
-
Temperature: Store at 2-8°C for long-term stability.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential oxidation.[7]
-
Light: Protect from light, as the carbon-iodine bond can be susceptible to photolytic cleavage.[3]
Synthesis and Quality Control
As a synthetic intermediate, understanding its plausible synthesis and methods for quality verification is paramount for ensuring the reliability of downstream experiments.
Plausible Synthetic Pathway
Retrosynthetic Analysis: The key bond disconnection is the C-N bond between the isonicotinic acid ring and the phenylamino group. This leads to two commercially available or readily synthesizable precursors: 3-bromoisonicotinic acid and 2-fluoro-4-iodoaniline.
Caption: Plausible synthetic route via Buchwald-Hartwig amination.
Quality Control and Characterization Workflow
A self-validating protocol for confirming the identity and purity of the compound is essential.
Workflow Protocol:
-
Sample Preparation: Dissolve a small amount of the compound (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis or in a mobile phase compatible solvent (e.g., Acetonitrile/Water) for LC-MS.
-
Mass Spectrometry (MS): Utilize Electrospray Ionization (ESI) in both positive and negative modes. The expected [M+H]⁺ ion should be observed at m/z 358.96 and the [M-H]⁻ ion at m/z 356.95, confirming the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR should show characteristic signals for the aromatic protons on both rings, as well as exchangeable peaks for the amine and carboxylic acid protons. ¹⁹F NMR should show a singlet corresponding to the single fluorine atom. ¹³C NMR will confirm the carbon backbone.
-
High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). This method will determine the purity of the compound, typically aiming for >95% by UV absorption area.
Caption: Quality control workflow for compound validation.
Handling and Application in Research
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Signal Word: Warning.[3]
-
Pictogram: GHS07 (Exclamation Mark).[3]
Laboratory Handling Protocol:
-
Engineering Controls: Always handle the solid compound within a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Weighing: Weigh the solid on a precision balance within the fume hood. Use anti-static weighing paper or a tared vial to prevent dispersal of the powder.
-
Spill Management: In case of a spill, decontaminate the area with a suitable solvent and absorb with an inert material. Dispose of waste according to institutional guidelines.
Preparation of Stock Solutions
For most in-vitro assays, a high-concentration stock solution in an organic solvent is required.
Protocol for 10 mM Stock Solution in DMSO:
-
Calculation: Calculate the mass required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 358.11 g/mol = 0.00358 g = 3.58 mg.
-
Dissolution: Accurately weigh 3.58 mg of the compound into a clean vial.
-
Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO.
-
Mixing: Vortex or sonicate the solution gently until all solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Role as a Synthetic Intermediate
The true value of this molecule lies in its potential for further chemical modification. The fluoro and iodo substituents are not merely for property modulation but are key reactive sites.
-
Iodine Site (C4 of phenyl ring): The carbon-iodine bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Stille, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, alkyl, or acetylenic groups.
-
Fluorine Site (C2 of phenyl ring): The fluorine atom can influence the conformation of the molecule and modulate pKa. While less reactive than iodine in cross-coupling, it can be a site for nucleophilic aromatic substitution (SₙAr) under specific conditions or can serve as a metabolic blocker in drug candidates.
Caption: Synthetic utility at the halogenated positions.
Conclusion
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid is a well-defined chemical intermediate with a distinct set of physicochemical properties that make it valuable for synthetic chemists. Its moderate lipophilicity, defined reactive sites at the iodo and fluoro positions, and its core heterocyclic structure provide a robust platform for building molecular complexity. By following the outlined protocols for handling, characterization, and synthetic application, researchers can confidently and safely incorporate this building block into their drug discovery programs, accelerating the path toward novel therapeutic agents.
References
-
PubChem. (n.d.). 3-((2-Fluoro-4-iodophenyl)amino)isonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 3-((2-FLUORO-4-IODOPHENYL)AMINO)ISONICOTINIC ACID. U.S. Food and Drug Administration. Retrieved from [Link]
-
precisionFDA. (n.d.). 3-((2-FLUORO-4-IODOPHENYL)AMINO)ISONICOTINIC ACID. U.S. Food and Drug Administration. Retrieved from [Link]
-
Elsevier. (n.d.). Original synthesis of radiolabelling precursors for the batch and on resin one-step/late stage radiofluorination of peptides. ScienceDirect. Retrieved from [Link]
-
PubMed. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Isonicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[(2-Fluoro-4-iodophenyl)amino]isonicotinic acid | 885588-03-4 [sigmaaldrich.com]
- 4. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Isonicotinic acid | 55-22-1 [chemicalbook.com]
- 7. achmem.com [achmem.com]
